1-(4-Methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a compound with potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This compound is characterized by a unique pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.
This compound can be classified under the category of pyrazolo[3,4-d]pyrimidines, which are heterocyclic compounds featuring a fused pyrazole and pyrimidine ring system. It has been identified in various chemical databases and suppliers, indicating its relevance in pharmaceutical research and development. The compound's CAS number is 1044139-93-6, which facilitates its identification in chemical literature and databases.
The synthesis of 1-(4-Methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions that include the formation of the pyrazolo[3,4-d]pyrimidine skeleton followed by the introduction of the methoxybenzyl and methylthio substituents.
The molecular formula of 1-(4-Methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is . The structure features a methoxy group on the benzyl moiety and a methylthio group attached to the pyrazolo[3,4-d]pyrimidine framework.
COC1=CC=C(C=C1)C2=NC(=N2)N=C(N)C(SC)CThe compound may participate in various chemical reactions typical for heterocycles:
These reactions can be optimized by adjusting reaction conditions such as temperature, solvent choice, and concentration to achieve desired yields and selectivity.
The mechanism of action for compounds like 1-(4-Methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves interaction with specific biological targets such as enzymes or receptors.
Experimental studies are necessary to elucidate the precise mechanisms and affinities for biological targets.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: